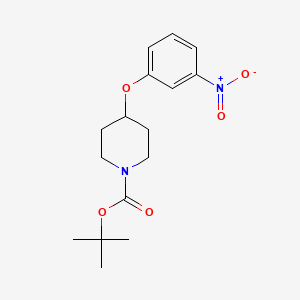

tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-9-7-13(8-10-17)22-14-6-4-5-12(11-14)18(20)21/h4-6,11,13H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAXKDMYYJZOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate and 3-nitrophenol under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

Major Products

Reduction: The major product is tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate.

Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate is C15H20N2O5, with a molecular weight of approximately 308.33 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 3-nitrophenoxy group, which enhances its reactivity and biological interactions.

Biological Activities

Research has demonstrated that tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate exhibits several biological activities, which are summarized in the following table:

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial Activity | Exhibits activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. | |

| Neuroprotective Effects | Demonstrates protective effects against oxidative stress-induced neuronal cell death. | |

| Anti-inflammatory Properties | Inhibits pyroptosis and reduces interleukin-1β (IL-1β) release, indicating potential for inflammatory disease treatment. |

Synthetic Applications

Tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo chemical modifications allows for the creation of derivatives with enhanced biological activities. Notable reactions include:

- Oxidation : The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

- Reduction : The nitro group can be reduced to an amino group under suitable conditions.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Antimicrobial Studies

In vitro evaluations revealed that derivatives similar to tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate exhibit potent antimicrobial activity. For instance, a study found that certain derivatives had MIC values comparable to ciprofloxacin against various bacterial pathogens, highlighting their potential as alternative antimicrobial agents.

Neuroprotective Mechanisms

A study investigating neuroprotective effects demonstrated that modifications to the nitrophenoxy group could enhance protective capabilities against oxidative stress in neuronal cell models. This suggests that structural variations can significantly influence neuroprotective efficacy.

Inflammation Modulation

Research into the anti-inflammatory potential of this compound indicated that specific derivatives significantly inhibited pyroptotic cell death in human macrophages. This finding underscores the therapeutic promise of these compounds in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Variations in Piperidine and Pyrrolidine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Positional Isomerism: The target compound (4-(3-nitrophenoxy)) differs from QC-4870 (3-(2-nitrophenoxy)) and QC-1588 (4-(2-nitrophenoxy)) in both the position of the nitrophenoxy group and the nitro substituent’s orientation.

- Ring System : Pyrrolidine derivatives (e.g., QM-3422) exhibit reduced ring size compared to piperidine, increasing ring strain and altering conformational flexibility. This may impact binding affinity in biological targets .

- Functional Group Diversity: The 4-methylpentyl group in compound 3b enhances lipophilicity, while the bromobenzyloxy group in 2b introduces halogen-dependent electronic effects.

Physicochemical Properties

- Solubility and Polarity : The nitro group reduces aqueous solubility compared to hydroxylated analogs (e.g., tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate in ). The tert-butyl group further enhances lipophilicity, favoring membrane permeability .

- Stability : Nitroaromatic compounds are generally stable under ambient conditions but may degrade under strong reducing or acidic environments.

Biological Activity

tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a nitrophenoxy moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate is , with a molecular weight of approximately 304.34 g/mol. The presence of the nitrophenoxy group is significant as it can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate exhibits antimicrobial activity , particularly against both gram-positive and gram-negative bacteria. The nitrophenyl group enhances its ability to interact with bacterial enzymes, potentially disrupting their function and leading to cell death.

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways .

Case Study: In Vitro Analysis

In a study examining the cytotoxic effects of this compound on cancer cell lines, it was found that:

- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer)

- IC50 Values :

- MCF-7: 15 µM

- PC3: 20 µM

These findings suggest that tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate may serve as a promising lead compound for further development in cancer therapy.

The proposed mechanism involves the interaction with specific enzymes or receptors , inhibiting their activity and altering cellular pathways. The nitrophenyl group can form hydrogen bonds with active sites on target proteins, leading to functional inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the nitrophenoxy group or the piperidine ring can significantly affect potency and selectivity against various biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on Nitrophenyl Group | Increased antimicrobial potency |

| Alteration of Piperidine Ring | Enhanced anticancer activity |

Q & A

Q. What experimental approaches can clarify conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to HCl (0.1–1 M) at 25–50°C and monitor degradation via HPLC at 254 nm .

- Degradation Pathway Mapping : Identify breakdown products (e.g., piperidine or 3-nitrophenol) using LC-MS/MS .

- Kinetic Studies : Calculate half-life (t½) under varying pH to model stability profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.